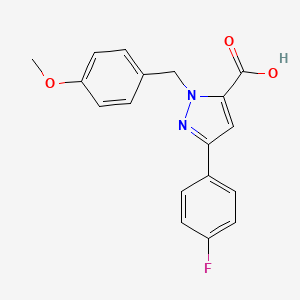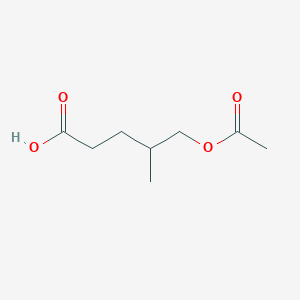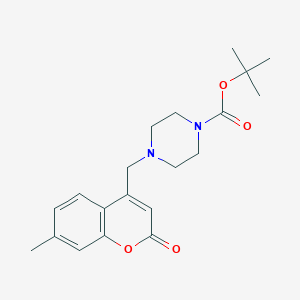
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, a pyrazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone typically involves multi-step reactions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-chlorophenylpyrazole. The final step involves the reaction of 3-chlorophenylpyrazole with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide
- 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
618091-48-8 |
|---|---|
Fórmula molecular |
C17H14ClN3O2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-7-5-11(6-8-14)16(22)15-10-20-21(17(15)19)13-4-2-3-12(18)9-13/h2-10H,19H2,1H3 |
Clave InChI |
SPLCDBOMOYLYEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045100.png)



![3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045122.png)



![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)
![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)


